molecular formula C11H22O2 B1595261 2-Methylbutyl hexanoate CAS No. 2601-13-0

2-Methylbutyl hexanoate

Cat. No. B1595261
CAS RN: 2601-13-0
M. Wt: 186.29 g/mol
InChI Key: ZWMQVDONBUJJLL-UHFFFAOYSA-N
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Description

2-Methylbutyl hexanoate, also known as 2-Methylbutyl caproate or active amyl hexanoate, is a chemical compound with the molecular formula C11H22O2 . It has a molecular weight of 186.2912 .


Molecular Structure Analysis

The molecular structure of 2-Methylbutyl hexanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

1. Chemical Properties and Applications

  • Density and Viscosity Studies : 2-Methylbutyl hexanoate's properties in terms of density and viscosity, especially when mixed with other compounds like methanol, ethanol, and 1-propanol, have been studied. These findings are crucial for applications in chemical engineering and material science (Djojoputro & Ismadji, 2005).

2. Food and Beverage Industry

  • Microextraction in Wine : The compound has been used in studies related to the optimization of microextraction methods for extracting volatile compounds from wine, demonstrating its relevance in food chemistry and quality control processes (Sáenz-Barrio & Cedrón-Fernández, 2000).

3. Pharmaceutical and Cosmetic Applications

  • Enzymatic Synthesis : In pharmaceutical and cosmetic industries, 2-Methylbutyl hexanoate plays a role in the enzymatic synthesis of amino sugar fatty acid esters, leading to the formation of novel glycolipids. These glycolipids have potential applications as emulsifiers or foaming agents (Pöhnlein et al., 2014).

4. Forensic Science

  • Decomposition Analysis : The compound has been identified in studies concerning the decomposition process, particularly in distinguishing human and animal remains, which could be significant in forensic science (Rosier et al., 2015).

5. Agricultural Sector

  • Biosynthesis in Fruits : Research on apple biosynthesis showed that compounds like 2-Methylbutyl acetate, related to 2-Methylbutyl hexanoate, play a role in the creation of volatile esters, which are important for the fruit's aroma and flavor (Matich & Rowan, 2007).

6. Industrial Applications

  • Biphasic System Synthesis : In industrial processes, such as the production of biofuels, the compound has been synthesized from biomass-derived resources using efficient biphasic systems. This highlights its potential in sustainable chemical processes (Yueqin et al., 2016).

7. Environmental Studies

  • Surface Potential Analysis : Studies have been conducted on the surface potential of solutions containing compounds like 1-hexanol and methyl isobutyl carbinol, which are structurally related to 2-Methylbutyl hexanoate. These studies are essential for understanding interfacial properties in environmental and industrial contexts (Nguyen et al., 2013).

Safety And Hazards

2-Methylbutyl hexanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-methylbutyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQVDONBUJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862996
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl hexanoate

CAS RN

2601-13-0
Record name 2-Methylbutyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
DD Rowan, HP Lane, JM Allen, S Fielder… - Journal of Agricultural …, 1996 - ACS Publications
2-Methylbutanoate esters, especially ethyl 2-methylbutanoate, are key contributors to fruit aroma. The biosynthetic origins and interconversions of 2-methylbutyl and 2-methylbutanoate …
Number of citations: 170 pubs.acs.org
MJ Jordán, KL Goodner, PE Shaw - Journal of Agricultural and …, 2002 - ACS Publications
… commercial essence (2-methylbutyl hexanoate and hexyl hexanoate) and in the fresh juice (1,3-dimethyl benzene and 2-methylbutyl hexanoate). 2-Methylbutyl hexanoate, considered …
Number of citations: 114 pubs.acs.org
JC Barros-Castillo, M Calderón-Santoyo… - Food Research …, 2021 - Elsevier
… The FMC cultivar was correlated with 12 volatile compounds, one more (2-methylbutyl hexanoate) than the recorded number from the analyzed cultivars based on their chemical nature. …
Number of citations: 13 www.sciencedirect.com
S Yang, N Hao, Z Meng, Y Li, Z Zhao - Foods, 2021 - mdpi.com
Aroma is an important quality indicator for apples and has a great influence on the overall flavour and consumer acceptance. However, the information of the aroma volatile compounds …
Number of citations: 29 www.mdpi.com
W Fan, MC Qian - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
… , ethyl pentanoate, ethyl octanoate, 2-methylbutyl hexanoate, and ethyl 3-phenylpropanoate from … and ethyl octanoate, and (d) 2-methylbutyl hexanoate and ethyl 3-phenylpropanoate. …
Number of citations: 342 pubs.acs.org
GR Takeoka, RA Flath, TR Mon… - Journal of Agricultural …, 1990 - ACS Publications
Volatile constituents of fresh apricots (Prunus armeniaca) of the Blenheim variety were analyzed by capillary gas chromatography and gas chromatography-mass spectrometry. The fruit …
Number of citations: 306 pubs.acs.org
HW Jang, J Lee, D Kim, JH Choi, J Ha - 한국분석과학회학술대회, 2014 - dbpia.co.kr
… butyl acetate, 1-hexanol, 2-methyl butyl acetate, butyl propanoate, butyl propanoate, 2-methyl-1-butanol butyl 2-methylbutanoate, pentyl-2-methylbutanoate, 2-methylbutyl hexanoate, …
Number of citations: 0 www.dbpia.co.kr
J Lee, HW Jang, MC Jeong, SR Yoo… - Journal of Food …, 2017 - Wiley Online Library
Abstract Changes in the volatile components in Fuji apples were investigated by the analysis of intact apples using headspace solid‐phase microextraction–gas chromatography–mass …
Number of citations: 12 onlinelibrary.wiley.com
YY Lee, MC Jeong, HW Jang - 분석과학, 2017 - dbpia.co.kr
The volatile components in ‘Fuji’ apple were effectively determined by a headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC…
Number of citations: 5 www.dbpia.co.kr
EV Truter - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… By itself 3-methylbutyl hexanoate forms an addition product, but not in the presence of 2-methylbutyl hexanoate. Conversely, 2-methylbutyl octanoate, normally unable to form an adduct…
Number of citations: 16 pubs.rsc.org

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